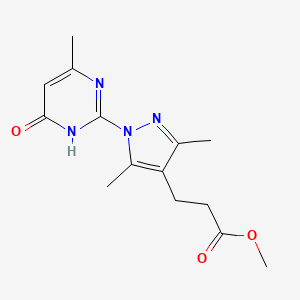

3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

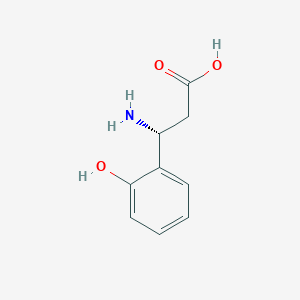

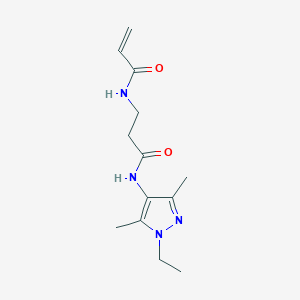

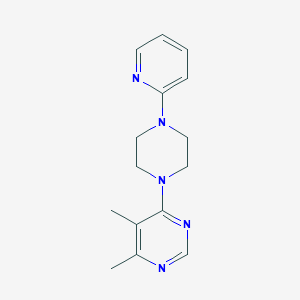

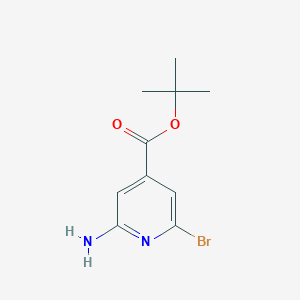

3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone class of compounds. This compound has been the subject of much scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Applications De Recherche Scientifique

Novel Potential Alkaloidal Systems

Research has demonstrated the simultaneous formation of novel compounds, including 8H-Isoquino[2,1-b][2,7]naphthyridin-8-ones and 13H-Pyrido[4,3:3,4]pyrrolo[2,1-b][3]benzazepin-13-ones, through condensation reactions. These compounds present a novel potential alkaloidal system, with one compound structurally confirmed by extensive NMR data and single-crystal X-ray studies (Nagarajan et al., 1994).

Photostability Tuning in Ruthenium Complexes

Another study focused on the synthesis and characterisation of bis(2,2′-biquinoline)ruthenium(II) complexes containing pyridyltriazole ligands, revealing that the photostability of these complexes can be modulated by varying the pH. This work showcases the application of such complexes in photophysics and photochemistry, emphasizing the importance of the structural components including the 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one analogs (Keyes et al., 1996).

Applications in Organic Light-Emitting Diodes (OLEDs)

The development of facial homoleptic cyclometalated iridium(III) complexes for use in OLEDs is a significant application. These complexes, with variations including 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives, exhibit highly efficient red phosphorescence. An OLED device using one such complex achieved high efficiency and pure-red emission, marking a critical step forward in the development of OLED technology (Tsuboyama et al., 2003).

Synthesis of Pyridine and Fused Pyridine Derivatives

The synthesis of a new series of pyridine and fused pyridine derivatives, including those related to 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one, has been reported. These synthetic routes offer new avenues for the exploration of novel compounds with potential applications in various fields of chemistry and pharmacology (Al-Issa, 2012).

Metal Ion Sensing

A dihydroquinazolinone derivative has been developed as a "turn-off" fluorescence sensor for the selective recognition of Cu2+ ions. This application highlights the compound's potential in environmental monitoring and analytical chemistry, demonstrating the versatility of 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives in sensor development (Borase et al., 2016).

Propriétés

IUPAC Name |

3-methyl-2-pyridin-4-yl-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-17-13(10-6-8-15-9-7-10)16-12-5-3-2-4-11(12)14(17)18/h2-9,13,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGIEMHFCKANPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC=CC=C2C1=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2756620.png)

![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2756621.png)

![Ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2756624.png)

![5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756628.png)

![ethyl 2-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756630.png)

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2756635.png)